TR|A agonist 1 -

TR|A agonist 1

Catalog Number: EVT-10961188
CAS Number:
Molecular Formula: C29H25FN2O8
Molecular Weight: 548.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TR|A agonist 1 is a compound that has garnered attention in pharmacological research, particularly for its potential therapeutic applications. It is classified as a selective agonist, which means it activates specific receptors in the body to produce desired biological responses. The source of this compound typically involves synthetic methodologies that aim to optimize its efficacy and selectivity for target receptors.

Classification

TR|A agonist 1 falls under the category of receptor agonists, specifically targeting the trace amine-associated receptor 1. This classification is significant due to the receptor's role in various neuropsychiatric disorders, making TR|A agonist 1 a candidate for further investigation in therapeutic contexts.

Synthesis Analysis

Methods

The synthesis of TR|A agonist 1 involves several advanced organic chemistry techniques. Common methods include:

  • Cross-coupling reactions: These are often employed to form carbon-carbon bonds, which are crucial in constructing the compound's framework.
  • Protecting group strategies: To prevent unwanted reactions during synthesis, various protecting groups are utilized for functional groups that need to remain unreacted.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are used to monitor the progress and purity of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of TR|A agonist 1 can be characterized using techniques such as X-ray crystallography and nuclear magnetic resonance. The specific arrangement of atoms and functional groups within the molecule determines its interaction with biological targets.

Data

Key structural data may include bond lengths, angles, and dihedral angles that provide insight into the compound's three-dimensional conformation. This data is essential for understanding how the compound fits into its target receptor.

Chemical Reactions Analysis

Reactions

TR|A agonist 1 undergoes various chemical reactions that can modify its properties or enhance its biological activity. Key reactions may include:

  • Substitution reactions: These can introduce different functional groups to alter activity.
  • Oxidation and reduction reactions: These processes may be employed to fine-tune the electronic properties of the molecule.

Technical Details

Kinetic studies may be conducted to understand the rates of these reactions, providing insights into how quickly TR|A agonist 1 can interact with its targets under physiological conditions.

Mechanism of Action

Process

The mechanism of action for TR|A agonist 1 involves binding to trace amine-associated receptor 1, leading to downstream signaling cascades that affect neurotransmitter release and neuronal excitability. This interaction is critical for its potential effects on mood and behavior.

Data

Quantitative data on binding affinities and efficacy (e.g., EC50 values) are essential for characterizing how effectively TR|A agonist 1 activates its target receptor compared to other compounds.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point provides information about the purity and stability of TR|A agonist 1.
  • Solubility: Understanding solubility in various solvents is crucial for formulation in drug development.

Chemical Properties

  • Stability: Assessing stability under different pH levels and temperatures helps predict shelf life.
  • Reactivity: The reactivity profile informs potential interactions with other molecules in biological systems.

Relevant data from studies may include spectral data (e.g., infrared spectroscopy) that elucidate functional groups present in TR|A agonist 1.

Applications

TR|A agonist 1 has potential applications in scientific research related to neuropsychiatric disorders. Its ability to modulate trace amine-associated receptor 1 makes it a candidate for studying conditions such as depression, anxiety, and schizophrenia. Furthermore, ongoing research may explore its utility in developing new therapeutic agents targeting these conditions.

Introduction: Trace Amine-Associated Receptor 1 as a Novel Therapeutic Target

Neurobiological Rationale for Trace Amine-Associated Receptor 1 in Neuropsychiatric Disorders

Trace Amine-Associated Receptor 1 modulates neuronal excitability and neurotransmitter release through multiple integrated mechanisms:

  • Dopaminergic Regulation: Trace Amine-Associated Receptor 1 activation reduces firing frequency of ventral tegmental area dopamine neurons and inhibits dopamine transporter activity. It physically heterodimerizes with dopamine D2 receptors, inducing biased β-arrestin-2 signaling that dampens hyperdopaminergic states without inducing catalepsy [4] [6] [10]. Genetic deletion of Trace Amine-Associated Receptor 1 produces behavioral hypersensitivity to amphetamine, elevated striatal dopamine release, and postsynaptic D2 receptor supersensitivity—phenotypes resembling schizophrenia [6] [9] [10].

  • Serotonergic and Glutamatergic Interactions: In the dorsal raphe, Trace Amine-Associated Receptor 1 activation decreases serotonin neuron firing and enhances 5-hydroxytryptamine-1A autoreceptor function [5] [7]. Trace Amine-Associated Receptor 1 knockout mice exhibit altered N-methyl-D-aspartate receptor subunit composition (reduced GluN1/GluN2B) in the prefrontal cortex and impaired cortical long-term potentiation, linking Trace Amine-Associated Receptor 1 to glutamatergic deficits in schizophrenia [5] [9].

  • Intracellular Signaling: Trace Amine-Associated Receptor 1 canonically couples to Gαs, increasing cyclic adenosine monophosphate production. Recent cryo-EM structures reveal agonist-specific G protein coupling (Gs, Gq) and β-arrestin recruitment, enabling functionally biased signaling [2] [8]. For example, ulotaront (SEP-363856) stabilates an active conformation favoring Gq over Gs pathways, which may underlie its clinical efficacy [8].

Table 1: Neurotransmitter Systems Modulated by Trace Amine-Associated Receptor 1

Neurotransmitter SystemTrace Amine-Associated Receptor 1 EffectFunctional Outcome
Dopaminergic (VTA/SNpc)↓ Firing frequency, ↓ DAT activity, D2 heterodimerizationAttenuates hyperdopaminergia, reduces psychosis-like behaviors
Serotonergic (Dorsal raphe)↓ Firing frequency, ↑ 5-hydroxytryptamine-1A autoreceptor sensitivityAnxiolytic/antidepressant effects
Glutamatergic (PFC)↑ NMDA receptor trafficking, ↑ EAAT2 expressionRescues cognitive deficits, enhances synaptic plasticity

Limitations of Dopamine D2 Receptor Antagonism in Schizophrenia Pharmacotherapy

First- and second-generation antipsychotics primarily exert efficacy through D2 receptor blockade, which imposes inherent therapeutic constraints and safety concerns:

  • Symptom Domain Efficacy: D2 antagonists show robust efficacy against positive symptoms (e.g., hallucinations) but minimal impact on negative symptoms (avolition, anhedonia) and cognitive impairment—domains critically linked to functional disability [9]. Meta-analyses indicate ≤0.5 effect sizes for D2 antagonists on negative symptoms in acute psychosis trials [3] [9].

  • Treatment Resistance: Approximately 30–40% of schizophrenia patients exhibit inadequate response to D2 antagonists, classified as treatment-resistant schizophrenia. Clozapine remains the only effective option but carries risks of agranulocytosis and requires burdensome monitoring [9].

  • Adverse Effects: Chronic D2 blockade causes:

  • Extrapyramidal symptoms (dystonia, akathisia) from nigrostriatal pathway disruption
  • Hyperprolactinemia due to tuberoinfundibular pathway blockade
  • Metabolic dysregulation (weight gain, diabetes) via histamine H1/5-hydroxytryptamine-2C receptor interactions [9].

The CATIE trial highlighted these limitations: 74% of patients discontinued antipsychotics within 18 months due to inefficacy/intolerability [9]. Trace Amine-Associated Receptor 1 agonists circumvent D2 binding entirely, acting presynaptically to modulate monoamine tone without inducing receptor blockade-associated adverse effects [1] [9].

Table 2: Mechanistic Contrast: D2 Antagonists vs. Trace Amine-Associated Receptor 1 Agonists

PropertyD2 Receptor AntagonistsTrace Amine-Associated Receptor 1 Agonists
Primary targetPostsynaptic D2 receptorsPresynaptic/modulatory Trace Amine-Associated Receptor 1
Dopamine modulationReceptor blockadeNormalization of dysregulated dopamine release
Efficacy domainsPositive symptoms onlyPositive, negative, cognitive symptoms
Motor side effectsExtrapyramidal symptoms (dose-dependent)Absent in preclinical models
Metabolic effectsSignificant weight gain (variable)Weight-neutral in clinical trials

Historical Development of Trace Amine-Associated Receptor 1 Agonists: From Endogenous Trace Amines to Synthetic Compounds

The therapeutic exploitation of Trace Amine-Associated Receptor 1 evolved through distinct phases:

  • Endogenous Agonist Characterization (Pre-2001): β-phenylethylamine and p-tyramine were identified as endogenous ligands with micromolar Trace Amine-Associated Receptor 1 affinity. Their instability (rapid monoamine oxidase-B metabolism) and poor selectivity limited therapeutic utility [5] [6].

  • First-Generation Synthetics (2001–2010): High-throughput screening yielded selective agonists with improved pharmacokinetics:

  • Roche series: 2-aminooxazoline derivatives (RO5166017, RO5263397) with submicromolar potency. RO5166017 demonstrated antipsychotic-like effects in amphetamine-induced hyperlocomotion and conditioned avoidance tests [2] [8] [9].
  • Imidazoles: Compounds like RO5073012 showed full agonist activity but limited brain penetration [1].

  • Structural Optimization (2010–Present): X-ray crystallography and cryo-EM enabled structure-based design:

  • Ulotaront (SEP-363856): Discovered via a phenethylamine-backbone screen using the SmartCube® behavioral platform. Binds Trace Amine-Associated Receptor 1 (EC₅₀ = 1.5 µM) and 5-hydroxytryptamine-1A receptors, rescuing psychosis-like behaviors in DISC1 mutant and phencyclidine models [8] [9]. Phase II trials demonstrated significant reductions in Positive and Negative Syndrome Scale scores (−17.2 vs. −9.7 placebo; p = 0.001) [3] [9].
  • Ralmitaront (RO6889450): A partial agonist (EC₅₀ = 110 nM) effective in stress-induced hyperthermia and prepulse inhibition models. Phase II trials for schizophrenia concluded in 2022 [2] [9].
  • LK00764: A 1,2,4-triazole derivative (EC₅₀ = 4.0 nM) reversing hyperactivity in dopamine transporter knockout rats [1].

  • Drug Repurposing: In vitro screening identified asenapine (atypical antipsychotic), guanfacine (α2-adrenergic agonist), and fenoldopam (dopamine D1 agonist) as Trace Amine-Associated Receptor 1 agonists, suggesting polypharmacology contributes to their efficacy [8].

Properties

Product Name

TR|A agonist 1

IUPAC Name

2-[[7-[4-(3-fluoro-5-methoxybenzoyl)-2,6-dimethylphenoxy]-4-hydroxy-1-methoxyisoquinoline-3-carbonyl]amino]acetic acid

Molecular Formula

C29H25FN2O8

Molecular Weight

548.5 g/mol

InChI

InChI=1S/C29H25FN2O8/c1-14-7-16(25(35)17-9-18(30)11-20(10-17)38-3)8-15(2)27(14)40-19-5-6-21-22(12-19)29(39-4)32-24(26(21)36)28(37)31-13-23(33)34/h5-12,36H,13H2,1-4H3,(H,31,37)(H,33,34)

InChI Key

CRBPLLHXFFMVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC3=C(C=C2)C(=C(N=C3OC)C(=O)NCC(=O)O)O)C)C(=O)C4=CC(=CC(=C4)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.